molecular formula C7H6FNOS B1405700 4-Fluoro-2-methyl-1-(sulfinylamino)benzene CAS No. 1785764-38-6

4-Fluoro-2-methyl-1-(sulfinylamino)benzene

Cat. No.: B1405700
CAS No.: 1785764-38-6
M. Wt: 171.19 g/mol
InChI Key: AWHTUIUPHNWQAW-UHFFFAOYSA-N
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Description

4-Fluoro-2-methyl-1-(sulfinylamino)benzene (CAS: N/A; Ref: 3D-FF133920) is a fluorinated aromatic compound featuring a sulfinylamino (-N=S=O) functional group at position 1, a methyl group at position 2, and a fluorine atom at position 4 on the benzene ring. Its molecular formula is C₇H₆FNOS, with a molecular weight of 171.19 g/mol .

Key structural attributes include:

  • Electron-withdrawing fluorine at position 4, which enhances the electrophilicity of adjacent positions.
  • Methyl group at position 2, contributing steric bulk and modest electron-donating effects.
  • Sulfinylamino group at position 1, a polar moiety capable of hydrogen bonding and redox activity.

Properties

IUPAC Name

4-fluoro-2-methyl-1-(sulfinylamino)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNOS/c1-5-4-6(8)2-3-7(5)9-11-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWHTUIUPHNWQAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)N=S=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Fluoro-2-methyl-1-(sulfinylamino)benzene is an organic compound of interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a sulfinylamino group, which may contribute to its interaction with various biological targets. The following sections outline its biological activity, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Research indicates that compounds similar to 4-Fluoro-2-methyl-1-(sulfinylamino)benzene exhibit significant antimicrobial activity. For instance, studies have shown that sulfinamide derivatives can inhibit the growth of various bacterial strains, indicating a potential application in treating infections caused by resistant bacteria.

Anticancer Activity

There is emerging evidence suggesting that this compound may possess anticancer properties. In vitro studies have demonstrated that certain sulfinylamino compounds can induce apoptosis in cancer cells, potentially through the activation of specific signaling pathways.

The biological activity of 4-Fluoro-2-methyl-1-(sulfinylamino)benzene is likely mediated through several mechanisms:

  • Enzyme Inhibition : The sulfinylamino group may interact with active sites of enzymes involved in metabolic pathways, leading to inhibition of their activity.
  • Receptor Modulation : The compound might act as a modulator for various receptors, influencing cellular responses and signaling cascades.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can increase ROS levels in cells, leading to oxidative stress and subsequent cell death in cancer cells.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal investigated the antimicrobial efficacy of sulfinamide derivatives, including 4-Fluoro-2-methyl-1-(sulfinylamino)benzene. The results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.

CompoundMIC (µg/mL)Target Organism
4-Fluoro-2-methyl-1-(sulfinylamino)benzene32Staphylococcus aureus
Another Sulfinamide64Escherichia coli

Study 2: Anticancer Activity

In a separate investigation focusing on cancer cell lines, 4-Fluoro-2-methyl-1-(sulfinylamino)benzene was tested for its ability to induce apoptosis. The study found that the compound significantly reduced cell viability in MCF-7 breast cancer cells.

Cell LineIC50 (µM)Apoptosis Induction (%)
MCF-71570
HeLa2065

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
4-Fluoro-2-methyl-1-(sulfinylamino)benzene F (4), CH₃ (2), -N=S=O (1) C₇H₆FNOS 171.19 Balanced polarity; moderate steric bulk
1,2-Difluoro-4-(sulfinylamino)benzene F (1,2), -N=S=O (4) C₆H₅F₂NOS 177.17 High polarity; enhanced electrophilicity
1,3-Difluoro-2-(sulfinylamino)benzene F (1,3), -N=S=O (2) C₆H₅F₂NOS 177.17 Asymmetric fluorine distribution
1-Ethoxy-4-(sulfinylamino)benzene -OCH₂CH₃ (1), -N=S=O (4) C₈H₉NO₂S 183.22 Ethoxy group increases lipophilicity
1,2-Dimethyl-4-(sulfinylamino)benzene CH₃ (1,2), -N=S=O (4) C₈H₉NOS 167.23 High steric hindrance; reduced polarity

Electronic and Steric Effects

  • Fluorine vs. In contrast, methyl groups (e.g., in 1,2-Dimethyl-4-(sulfinylamino)benzene) donate electron density, altering reaction pathways .
  • Sulfinylamino Position: Moving the sulfinylamino group from position 1 (target compound) to position 4 (e.g., 1,2-Difluoro-4-(sulfinylamino)benzene) redistributes electron density, affecting solubility and reactivity in nucleophilic substitutions .

Physicochemical Properties

  • Polarity: The target compound exhibits moderate polarity due to fluorine and sulfinylamino groups. Difluoro analogs (e.g., 1,2-Difluoro-4-(sulfinylamino)benzene) are more polar, enhancing aqueous solubility .
  • Thermal Stability: Ethoxy-substituted derivatives (e.g., 1-Ethoxy-4-(sulfinylamino)benzene) may show lower thermal stability due to the labile ether bond .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluoro-2-methyl-1-(sulfinylamino)benzene
Reactant of Route 2
Reactant of Route 2
4-Fluoro-2-methyl-1-(sulfinylamino)benzene

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